![molecular formula C15H23N3O3S B5372851 N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)
N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H23N3O3S and a molecular weight of 325.43 g/mol This compound is part of the acetamide family and features a piperazine ring substituted with a propyl group and a sulfonylphenyl group
Preparation Methods
The synthesis of N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-propylpiperazine with 4-sulfonylphenyl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-{4-[(4-propylpiperazin-1-yl)sulfonyl]phenyl}acetamide can be compared to other similar compounds, such as:
N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: This compound exhibits similar structural features but with a methyl group instead of a propyl group, leading to differences in its chemical and biological properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide:
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: The presence of a piperazinyl group without additional alkyl substitution can result in distinct chemical behavior and biological activity.
Properties
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-8-17-9-11-18(12-10-17)22(20,21)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEWHRTWQSQQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
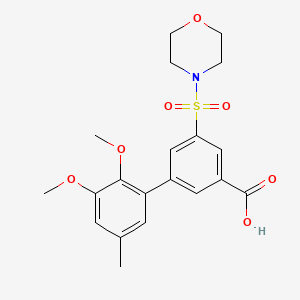
![(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5372778.png)
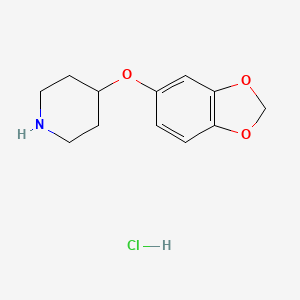
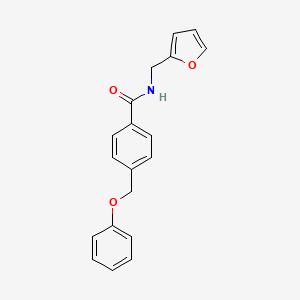
![[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5372803.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![1-[(3aS,5S,6R,7aR)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-3-(furan-2-yl)-3-phenylpropan-1-one](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372844.png)
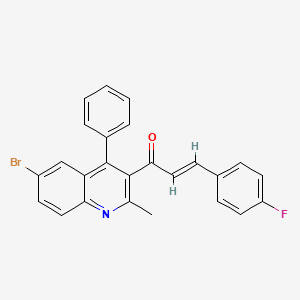
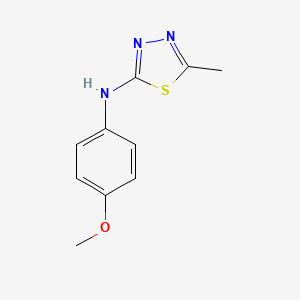
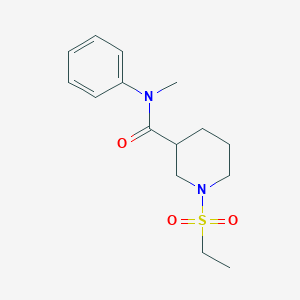
![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
